molecular formula C13H9NO2 B1330687 6-Amino-3,4-benzocoumarin CAS No. 83527-99-5

6-Amino-3,4-benzocoumarin

Cat. No.: B1330687
CAS No.: 83527-99-5
M. Wt: 211.22 g/mol
InChI Key: DGSQFJGGUZPEHU-UHFFFAOYSA-N
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Description

6-Amino-3,4-benzocoumarin, also known as 2-Amino-6H-dibenzo[b,d]pyran-6-one, is a heterocyclic compound with the molecular formula C13H9NO2. This compound is part of the coumarin family, which is known for its wide range of biological and pharmacological activities. Coumarins are naturally occurring oxygen-containing heterocycles found in many plant species and have been extensively studied for their medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Amino-3,4-benzocoumarin can be synthesized through various methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the coumarin ring. The reaction conditions typically include heating the mixture under reflux for several hours.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3,4-benzocoumarin undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Nitro-6-amino-3,4-benzocoumarin.

    Reduction: 6-Amino-3,4-dihydrobenzocoumarin.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-3,4-benzocoumarin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its interactions with proteins and enzymes, making it useful in biochemical assays.

    Medicine: Due to its potential pharmacological activities, it is investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of dyes, optical brighteners, and fluorescent probes.

Mechanism of Action

The mechanism of action of 6-Amino-3,4-benzocoumarin involves its interaction with various molecular targets. For instance, it can bind to human serum albumin through non-covalent hydrophobic interactions, quenching the intrinsic fluorescence of the protein. This interaction is crucial for its potential biomedical applications, as it affects the compound’s bioavailability and distribution in the body.

Comparison with Similar Compounds

  • 7-Amino-4-methylcoumarin
  • 3-Aminocoumarin
  • 7-Amino-4-(trifluoromethyl)coumarin

Comparison: 6-Amino-3,4-benzocoumarin is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-aminobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSQFJGGUZPEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324115
Record name 6-Amino-3,4-benzocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83527-99-5
Record name NSC405762
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405762
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-3,4-benzocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-3,4-benzocoumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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